
h_49_Ethisterone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethisterone: It was the first orally active progestin and is a metabolite of danazol . Ethisterone was discovered in 1938 and introduced for medical use in Germany in 1939 and in the United States in 1945 . It was used in the treatment of gynecological disorders such as irregular menstruation, amenorrhea, and premenstrual syndrome .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ethisterone involves several steps. One common method starts with 4-androstenedione and triethyl orthoformate as reaction raw materials. An etherification reaction is conducted, followed by the addition of triethylamine to adjust the pH value. The product is then filtered, washed, and dried to obtain etherate I. Dehydration is conducted after mixing methylbenzene, potassium hydroxide, and isobutanol. Tetrahydrofuran is added, and acetylene gas is introduced until it is no longer absorbed. The dissolved etherate I is added to the mixture, and acetylene gas is introduced again. Sulfuric acid is added until the pH reaches 1-2. The material is then distilled, concentrated, washed to neutrality, and dried to obtain the crude product, which is then refined .
Industrial Production Methods: The industrial production of ethisterone follows similar steps but is optimized for higher yield and efficiency. The reaction conditions are moderate, and the process is designed to be simple and convenient, with fewer reaction steps and high yield .
化学反应分析
Types of Reactions: Ethisterone undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones, while reduction can produce alcohols .
科学研究应用
Ethisterone has been used in various scientific research applications, including:
Chemistry: As a starting material for the synthesis of other steroids and progestogens.
Biology: Studying the effects of progestogens on biological systems.
Medicine: Investigating its use in hormone replacement therapy and contraceptives.
Industry: Used in the production of pharmaceuticals and as an intermediate in the synthesis of other compounds
作用机制
Ethisterone acts as an agonist of the progesterone receptor, the biological target of progestogens like progesterone. It has weak progestogenic activity and weak androgenic activity but does not seem to have estrogenic activity . The mechanism involves binding to the progesterone receptor, leading to changes in gene expression and subsequent physiological effects .
相似化合物的比较
Norethisterone: Another synthetic progestogen with similar uses in contraception and hormone replacement therapy.
Dimethisterone: An analogue of ethisterone with similar progestogenic activity.
Uniqueness: Ethisterone was the first orally active progestogen and has a unique structure with an ethynyl group at the 17β position, which distinguishes it from other progestogens .
属性
分子式 |
C21H28O2 |
|---|---|
分子量 |
312.4 g/mol |
IUPAC 名称 |
(10R,13S,17R)-17-ethynyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H28O2/c1-4-21(23)12-9-18-16-6-5-14-13-15(22)7-10-19(14,2)17(16)8-11-20(18,21)3/h1,13,16-18,23H,5-12H2,2-3H3/t16?,17?,18?,19-,20-,21-/m0/s1 |
InChI 键 |
CHNXZKVNWQUJIB-AYUYWISESA-N |
手性 SMILES |
C[C@]12CCC(=O)C=C1CCC3C2CC[C@]4(C3CC[C@]4(C#C)O)C |
规范 SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C#C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



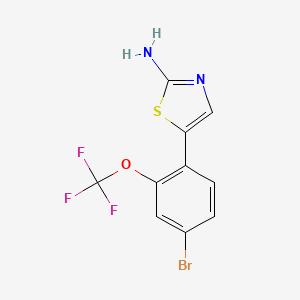

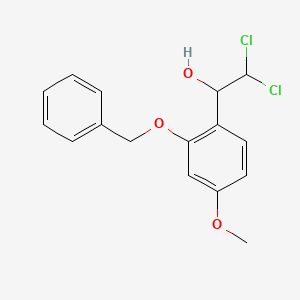
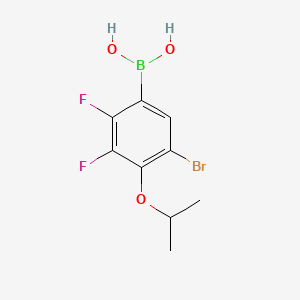
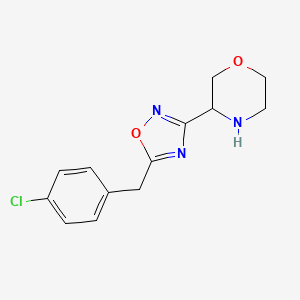

![(1S,4S)-tert-Butyl 1-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate oxalate](/img/structure/B14025921.png)
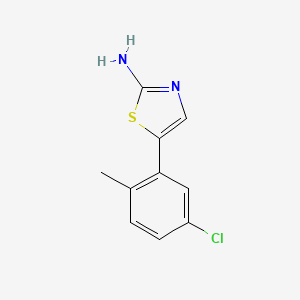
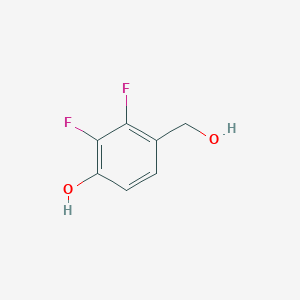
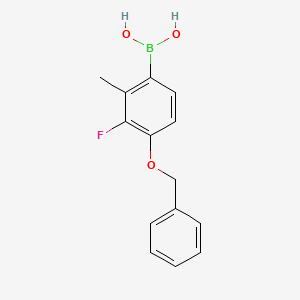
![Methyl 6-fluoro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14025941.png)


